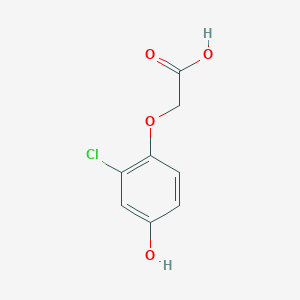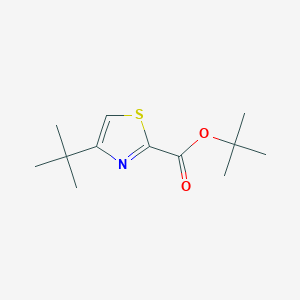
Tert-butyl 4-tert-butyl-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a compound like this would be an organic molecule containing a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . The “tert-butyl” groups attached to the thiazole ring are branches consisting of a central carbon atom bonded to three other carbon atoms .
Synthesis Analysis
The synthesis of such compounds usually involves reactions like nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the specific conditions required for the reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Thiazoles can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this could be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in different solvents, and its reactivity with common chemical reagents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
79247-76-0 |
|---|---|
Fórmula molecular |
C12H19NO2S |
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
tert-butyl 4-tert-butyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H19NO2S/c1-11(2,3)8-7-16-9(13-8)10(14)15-12(4,5)6/h7H,1-6H3 |
Clave InChI |
LSCIFEZASZDKDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CSC(=N1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



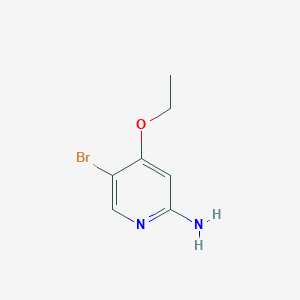

![[(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde](/img/structure/B1505398.png)
![1,4-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1505403.png)

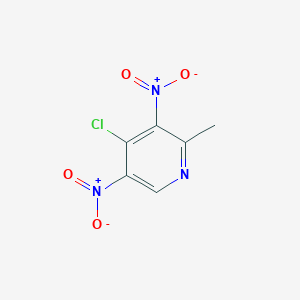
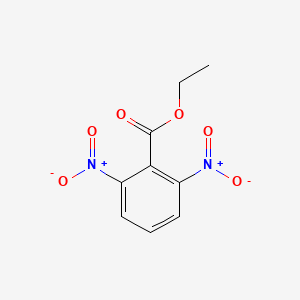
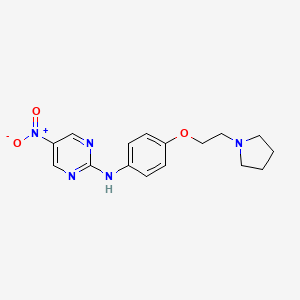
![4-(Benzo[b]thiophen-5-yl)-3,5-dimethylisoxazole](/img/structure/B1505417.png)
![(7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride](/img/structure/B1505419.png)
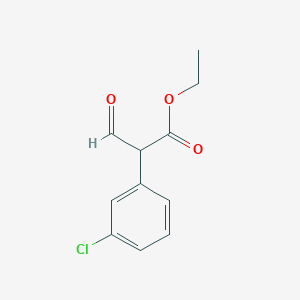
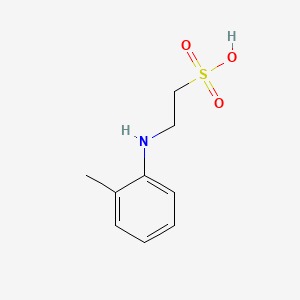
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)-phenyl]maleimide](/img/structure/B1505424.png)
